molecular formula C10H16N2O2S B2386763 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile CAS No. 1436305-95-1

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile

Cat. No.: B2386763
CAS No.: 1436305-95-1
M. Wt: 228.31
InChI Key: XBJYRFPACQGFSZ-UHFFFAOYSA-N
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Description

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for investigating various biological processes and developing innovative drugs.

Preparation Methods

The synthesis of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile involves several steps. One common method includes the reaction of 4-methylsulfanylbutanoic acid with morpholine and a cyanide source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used to study various biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile can be compared with other similar compounds, such as:

  • 4-(4-Methylsulfanylbutanoyl)piperidine-3-carbonitrile
  • 4-(4-Methylsulfanylbutanoyl)pyrrolidine-3-carbonitrile

These compounds share similar structural features but differ in their ring systems, leading to variations in their chemical and biological properties. The unique combination of the morpholine ring and the nitrile group in this compound makes it particularly valuable for specific research applications.

Properties

IUPAC Name

4-(4-methylsulfanylbutanoyl)morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-15-6-2-3-10(13)12-4-5-14-8-9(12)7-11/h9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJYRFPACQGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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